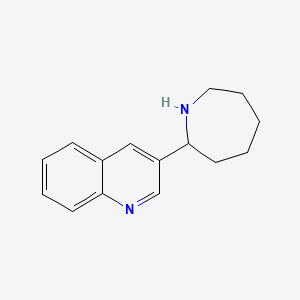

3-Azepan-2-yl-quinoline

Übersicht

Beschreibung

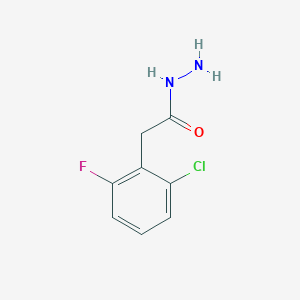

“3-Azepan-2-yl-quinoline” is a heterocyclic compound with the molecular formula C15H18N2 . It has a molecular weight of 226.31700 . The compound is characterized by a quinoline structure, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of quinoline derivatives, including “3-Azepan-2-yl-quinoline”, has been reported in the literature with various protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “3-Azepan-2-yl-quinoline” consists of a quinoline core with an azepane ring attached to it . The quinoline core is a bicyclic structure containing a benzene ring fused with a pyridine ring .

Chemical Reactions Analysis

Quinoline and its derivatives, including “3-Azepan-2-yl-quinoline”, undergo various chemical reactions. For instance, they can undergo nucleophilic and electrophilic substitution reactions . In recent years, there has been a societal expectation for chemists to produce greener and more sustainable chemical processes. This has led to the development of green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Azepan-2-yl-quinoline” include a density of 1.068g/cm3 and a boiling point of 386.5ºC at 760 mmHg . The flash point of the compound is 187.5ºC .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

3-Azepan-2-yl-quinoline is a significant scaffold in drug discovery due to its structural similarity to naturally occurring alkaloids. Its versatility allows for the creation of a wide range of biologically active compounds. For instance, derivatives of this compound have been explored for their potential as anti-cancer, anti-viral, and anti-microbial agents . The ability to modify the quinoline core structure provides a platform for the development of new therapeutic agents with improved efficacy and reduced side effects.

Organic Synthesis

In synthetic organic chemistry, 3-Azepan-2-yl-quinoline serves as a key intermediate for the synthesis of complex molecules. It’s used in various reactions, including cross-coupling and nucleophilic substitution, to construct diverse heterocyclic compounds. The compound’s stability under different reaction conditions makes it a valuable building block for creating new chemical entities .

Antimicrobial Agents

The quinoline moiety is known for its antimicrobial properties. Derivatives of 3-Azepan-2-yl-quinoline have been synthesized and tested for their effectiveness against a range of bacterial and fungal pathogens. These studies aim to address the growing concern of antibiotic resistance by introducing new compounds with unique mechanisms of action .

Wirkmechanismus

The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure and the biological target. For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Zukünftige Richtungen

Quinoline and its derivatives, including “3-Azepan-2-yl-quinoline”, have received considerable attention due to their broad spectrum of bioactivity . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, future research may focus on the development of new quinoline derivatives with improved therapeutic effects .

Eigenschaften

IUPAC Name |

3-(azepan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-7-15(16-9-5-1)13-10-12-6-3-4-8-14(12)17-11-13/h3-4,6,8,10-11,15-16H,1-2,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXJLWLQQPJVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393041 | |

| Record name | 3-Azepan-2-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

527673-83-2 | |

| Record name | 3-Azepan-2-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608335.png)

![Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1608336.png)

![[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid](/img/structure/B1608338.png)

acetate](/img/structure/B1608345.png)